![molecular formula C7H14ClNO B1429053 5-Methylazepan-4-one hydrochloride CAS No. 1228450-23-4](/img/structure/B1429053.png)
5-Methylazepan-4-one hydrochloride
Overview
Description
5-Methylazepan-4-one hydrochloride is a chemical compound with the molecular formula C7H14ClNO . It is a methyl derivative of Azepan-4-one and is used as a synthetic intermediate in the synthesis of various other compounds .
Molecular Structure Analysis
The molecular structure of 5-Methylazepan-4-one hydrochloride consists of a seven-membered ring with a ketone functional group and a methyl group attached . The InChI string for this compound isInChI=1S/C7H13NO/c1-6-2-4-8-5-3-7(6)9/h6,8H,2-5H2,1H3
. Physical And Chemical Properties Analysis
5-Methylazepan-4-one hydrochloride has a molecular weight of 163.64 g/mol . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass and monoisotopic mass are both 127.099714038 g/mol .Scientific Research Applications
Corrosion Inhibition : 5-Methylazepan-4-one hydrochloride derivatives have been studied for their effectiveness in corrosion inhibition. For instance, 4H-triazole derivatives, including 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT), have been found effective in protecting mild steel against corrosion in hydrochloric acid solutions, showing high inhibition efficiency (Bentiss et al., 2007). Similar studies have also confirmed the efficacy of these compounds in acidic media, providing up to 99% inhibition efficiency in certain conditions (Lagrenée et al., 2002).
Pharmacological Applications : Several studies have explored the use of 5-Methylazepan-4-one hydrochloride derivatives in pharmacology. For example, a non-peptide V2 arginine vasopressin (AVP) antagonist, studied for its potential in treating hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH), showed promising results (Saito et al., 1997).
Neuropharmacology : Compounds related to 5-Methylazepan-4-one hydrochloride have been investigated in neuropharmacology. For instance, a study on a neurokinin-1 receptor antagonist indicated its potential applications in treating conditions like depression and emesis (Harrison et al., 2001).
Obesity Treatment : Research on lorcaserin, a selective 5-HT2C agonist related to 5-Methylazepan-4-one hydrochloride, demonstrated its potential in treating obesity, showing its ability to reduce food intake and body weight gain in animal models (Thomsen et al., 2008).
properties
IUPAC Name |
5-methylazepan-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6-2-4-8-5-3-7(6)9;/h6,8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEPWXKHORTTJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylazepan-4-one hydrochloride | |
CAS RN |
1228450-23-4 | |
Record name | 4H-Azepin-4-one, hexahydro-5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228450-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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